Mal-PEG2-VCP-Eribulin
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Overview
Description
. It is a mono-substituted benzene derivative, consisting of a methyl group (CH₃) attached to a phenyl group (C₆H₅). Toluene is widely used as an industrial solvent and as a precursor in the synthesis of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Toluene can be synthesized through several methods, including the catalytic reforming of naphtha, a process that involves heating naphtha and passing it over a catalyst such as platinum or nickel at high temperatures (around 500-600°C) and pressures . This process converts naphtha into a mixture of aromatic compounds, including toluene.
Industrial Production Methods: Industrial production of toluene primarily involves catalytic reforming of petroleum naphtha. This method produces a mixture of benzene, toluene, and xylene (BTX), which are then separated through distillation or solvent extraction . Toluene can also be obtained as a byproduct in the production of coke from coal .
Types of Reactions:
Oxidation: Toluene undergoes oxidation to form benzoic acid or benzyl alcohol.
Bromination: Toluene reacts with bromine in the presence of a catalyst such as iron (III) bromide to form bromotoluene.
Common Reagents and Conditions:
Oxidation: Air or oxygen, often with a catalyst such as cobalt or manganese salts.
Bromination: Bromine (Br₂) with iron (III) bromide (FeBr₃) as a catalyst.
Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzoic acid, benzyl alcohol.
Bromination: Bromotoluene.
Nitration: Nitrotoluene.
Scientific Research Applications
Toluene has a wide range of applications in scientific research and industry:
Mechanism of Action
Toluene exerts its effects primarily through its interaction with the central nervous system. It inhibits excitatory ion channels such as the NMDA receptor, nicotinic acetylcholine receptor, and serotonin 5-HT₃ receptor. Additionally, it potentiates the function of inhibitory ion channels, including the GABA_A and glycine receptors . This results in a range of neurological effects, including dizziness, euphoria, and, at high concentrations, neurotoxicity .
Comparison with Similar Compounds
Benzene: Both benzene and toluene are aromatic hydrocarbons with similar chemical structures.
Xylene: Xylene is another aromatic hydrocarbon with a structure similar to toluene but with two methyl groups attached to the benzene ring.
Ethylbenzene: Ethylbenzene is structurally similar to toluene but has an ethyl group instead of a methyl group.
Uniqueness of Toluene: Toluene’s unique combination of solvent properties, relatively lower toxicity compared to benzene, and its versatility in industrial applications make it a valuable compound in various fields .
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H99N7O21/c1-37(2)59(76-56(80)20-24-88-26-27-89-25-23-77-57(81)17-18-58(77)82)67(84)75-49(8-7-22-72-68(71)85)66(83)74-42-11-9-41(10-12-42)36-90-69(86)73-35-44(79)32-54-60(87-6)48-31-43(78)30-46-14-16-51-61(93-46)65-64-63(95-51)62-55(96-64)34-70(97-62,98-65)21-19-47-29-39(4)50(91-47)15-13-45-28-38(3)40(5)52(92-45)33-53(48)94-54/h9-12,17-18,37-38,44-55,59-65,79H,4-5,7-8,13-16,19-36H2,1-3,6H3,(H,73,86)(H,74,83)(H,75,84)(H,76,80)(H3,71,72,85)/t38-,44+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55-,59+,60-,61+,62+,63+,64-,65+,70+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAGJGZILCZEBN-LHGNNKGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCN1C(=O)C=CC1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H99N7O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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